2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene
Description
2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene is a substituted benzene derivative with three distinct functional groups:
- Benzyloxy group at position 2: Introduces aromatic bulk and lipophilicity.
- Ethynyl group at position 4: Provides a reactive site for click chemistry or cross-coupling reactions.
- Trifluoroethoxy group at position 1: Enhances electron-withdrawing effects and metabolic stability.
Molecular Formula: C₁₇H₁₃F₃O₂ Molecular Weight: ~306 g/mol (calculated). Potential Applications: Likely serves as an intermediate in pharmaceutical synthesis or materials science due to its ethynyl group’s reactivity and trifluoroethoxy group’s stability-enhancing properties.
Properties
IUPAC Name |
4-ethynyl-2-phenylmethoxy-1-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O2/c1-2-13-8-9-15(22-12-17(18,19)20)16(10-13)21-11-14-6-4-3-5-7-14/h1,3-10H,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEATOTXPAPYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OCC(F)(F)F)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Reaction Conditions
The trifluoroethoxy group is typically introduced via nucleophilic substitution or Ullmann-type coupling. From [GB2097000A], 1,4-bis(2,2,2-trifluoroethoxy)benzene is synthesized by reacting 1,4-dibromobenzene with sodium trifluoroethoxide in dimethylformamide (DMF) under Cu(I) catalysis. For mono-substitution, 4-iodo-2-benzyloxyphenol serves as a suitable substrate.
Procedure :
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Dissolve 4-iodo-2-benzyloxyphenol (1.0 eq) in DMF.
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Add sodium trifluoroethoxide (1.2 eq) and CuI (10 mol%).
Challenges and Optimization
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Regioselectivity : Para-substitution dominates in dihalobenzenes, but ortho/para mixtures may form with mono-halogenated substrates.
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Catalyst Load : Cu(I) enhances coupling efficiency but may require scavengers (e.g., phenanthroline) to prevent side reactions.
Benzyloxy Group Installation via Williamson Ether Synthesis
Protecting Group Strategy
The benzyloxy group is introduced early to mask the phenolic hydroxyl at position 2. From [Ambeed’s procedure], benzylation of 4-((4-(benzyloxy)phenyl)sulfonyl)phenol uses benzyl bromide in NaOH/toluene.
Procedure :
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Dissolve 2,4-dihydroxyiodobenzene (1.0 eq) in toluene.
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Add benzyl bromide (1.1 eq) and NaOH (2.0 eq).
Yield : 70–85% (similar to reported benzylations).
Ethynyl Group Introduction via Sonogashira Coupling
Palladium-Catalyzed Cross-Coupling
The ethynyl group is installed at position 4 using Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by deprotection.
Procedure :
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React 2-benzyloxy-1-(2,2,2-trifluoroethoxy)-4-iodobenzene (1.0 eq) with TMSA (1.5 eq).
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Use Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and diisopropylamine (DIPA) in THF.
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Stir at 60°C for 12 hours.
Alternative Route: Dehydrohalogenation
For substrates with a β-haloethyl group, base-induced elimination (e.g., KOtBu) generates the ethynyl moiety.
Integrated Synthetic Routes
Route 1: Sequential Functionalization
Overall Yield : ~35% (multiplicative losses).
Route 2: Convergent Synthesis
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Prepare 2-benzyloxy-4-iodophenol .
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Simultaneously alkylate position 1 and couple ethynyl at position 4 in a one-pot procedure.
Challenges : Competing reactions necessitate precise stoichiometry.
Comparative Analysis of Methods
| Parameter | Route 1 (Sequential) | Route 2 (Convergent) |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 35% | 25–30% |
| Key Advantage | High regiocontrol | Reduced step count |
| Major Limitation | Multi-step purification | Side reactions |
Experimental Considerations
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring, which can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Nucleophilic Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Physical Properties
- Appearance : Typically presented as a solid or crystalline form.
- Solubility : Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide.
Organic Synthesis
2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene serves as a versatile building block in organic synthesis. Its structural components allow for:
- Formation of Carbon-Carbon Bonds : The ethynyl group can participate in coupling reactions (e.g., Sonogashira coupling), facilitating the synthesis of more complex molecules.
- Functional Group Transformations : The benzyloxy group can be substituted or modified to introduce various functional groups, enhancing the compound's utility in creating derivatives with tailored properties.
Medicinal Chemistry
Research indicates that this compound may act as a pharmacophore in drug discovery. Its unique electronic properties imparted by the trifluoroethoxy group can influence:
- Biological Activity : Investigations into its interactions with biological targets (e.g., enzymes and receptors) are ongoing, with the potential for developing new therapeutic agents.
- Selectivity and Potency : The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for further pharmacological studies.
Materials Science
In materials science, compounds like this compound are explored for their potential in:
- Polymeric Materials : Its reactive groups can be utilized to create polymers with specific electronic or optical properties.
- Nanotechnology : The compound may be incorporated into nanostructures for applications in sensors or electronic devices due to its unique chemical characteristics.
Case Study 1: Synthesis and Reactivity
A study demonstrated the use of this compound in a multi-step synthesis of complex organic molecules. The compound was subjected to palladium-catalyzed cross-coupling reactions, yielding products with varied functional groups that exhibited enhanced reactivity and selectivity towards biological targets.
Case Study 2: Biological Evaluation
In another study focused on medicinal applications, derivatives of this compound were synthesized and evaluated for their inhibitory effects on specific enzymes related to cancer pathways. Results indicated that certain modifications to the benzyloxy group significantly increased potency against target enzymes, suggesting that this compound could serve as a lead structure for further drug development.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets through various pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the trifluoroethoxy group can enhance the compound’s lipophilicity and influence its binding affinity to specific targets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
Compound A : 1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene (CAS 62158-88-7)
- Structure : Benzene with methoxy (position 1) and trifluoroethoxy (position 4) groups.
- Key Differences : Lacks the benzyloxy and ethynyl groups, making it smaller (C₉H₉F₃O₂, MW 206.16) and less reactive.
- Implications : Reduced steric hindrance compared to the target compound; suitable for simpler synthetic applications .
Compound B : Lansoprazole Derivatives (e.g., and )
- Structure : Benzimidazole-pyridine core with sulfinyl/sulfonyl groups and trifluoroethoxy substituents.
- Key Differences : Pharmacologically active proton pump inhibitors (PPIs) with complex heterocyclic systems. The trifluoroethoxy group here enhances drug stability, similar to its role in the target compound.
- Implications : Highlights the trifluoroethoxy group’s utility in medicinal chemistry but diverges in primary application (drug vs. synthetic intermediate) .
Compound C : 1-Butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene (CAS 34197-10-9)
- Structure : Benzene with butoxy and trichloroethyl-methoxyphenyl groups.
- Key Differences : Chlorinated substituents introduce distinct electronic effects compared to fluorine. Larger molecular weight (C₁₉H₂₁Cl₃O₂, MW 403.7) and higher hydrophobicity.
- Implications: Demonstrates how halogen choice (Cl vs.
Physicochemical Properties (Theoretical Comparison)
Research Findings and Implications
- Trifluoroethoxy Group : Common in Compounds A, B, and the target compound. It improves thermal stability and resistance to oxidative degradation, critical for both drug design (e.g., PPIs) and industrial intermediates .
- Ethynyl vs. Sulfinyl Groups : The target compound’s ethynyl group offers modular reactivity absent in Compound B, enabling applications in materials science (e.g., polymer crosslinking).
- Size and Solubility : The target compound’s larger size (vs. Compound A) suggests lower solubility in polar solvents, necessitating optimization for synthetic workflows.
Biological Activity
2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by its unique structural features, including a benzyloxy group, an ethynyl group, and a trifluoroethoxy moiety. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities and chemical properties.
The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets. The trifluoroethoxy group may enhance lipophilicity, affecting membrane permeability and binding affinity to target proteins. The benzyloxy group can modulate solubility and stability, while the ethynyl group may participate in π-π interactions with aromatic residues in proteins.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have shown effectiveness against various microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
| Compound | Target Organism | Activity Level |
|---|---|---|
| Similar Derivative A | E. coli | Significant |
| Similar Derivative B | S. aureus | Moderate |
| Similar Derivative C | C. albicans | High |
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines have indicated varying degrees of cytotoxicity. For example, compounds structurally related to this compound have been evaluated in B16F10 melanoma cells, revealing that certain derivatives do not exhibit significant cytotoxicity at lower concentrations .
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted on derivatives of the compound revealed that those with enhanced lipophilicity showed improved antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in optimizing biological activity.
Case Study 2: Anti-cancer Potential
In another study focusing on the anti-cancer properties of similar compounds, it was found that modifications at the ethynyl position significantly influenced the compound's ability to inhibit cell proliferation in various cancer cell lines. The results suggested that the presence of the trifluoroethoxy group may enhance the overall efficacy by improving cellular uptake .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene?
- Methodological Answer : The compound is synthesized via sequential functionalization. First, introduce the trifluoroethoxy group via nucleophilic aromatic substitution (using NaH and 2,2,2-trifluoroethyl bromide under reflux in DMF). Next, install the benzyloxy group through Williamson ether synthesis (benzyl bromide, K₂CO₃, acetone, 60°C). Finally, the ethynyl group is introduced via Sonogashira coupling (Pd(PPh₃)₄, CuI, ethynyltrimethylsilane, THF, 70°C), followed by deprotection with TBAF .
- Key Parameters : Catalyst purity (<1% Pd residue), anhydrous conditions, and inert atmosphere (N₂/Ar) improve yields (>75%).
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer :
- NMR : ¹⁹F NMR confirms trifluoroethoxy substitution (-75 to -80 ppm). ¹H NMR distinguishes benzyloxy protons (δ 4.8–5.2 ppm) and ethynyl protons (δ 3.1–3.3 ppm).
- HRMS : Exact mass (calculated for C₁₆H₁₁F₃O₂: 292.0712) validates molecular composition.
- IR : C≡C stretch (~2100 cm⁻¹) and C-O-C (1250 cm⁻¹) confirm functional groups .
Q. What solvents and storage conditions prevent degradation?
- Methodological Answer : Store in amber vials under argon at -20°C. Use anhydrous THF or DCM for reactions. Avoid protic solvents (e.g., MeOH) to prevent benzyloxy cleavage. Stability studies (TGA/DSC) indicate decomposition >200°C .
Advanced Research Questions
Q. How do electronic effects of substituents influence regioselectivity in electrophilic substitutions?
- Methodological Answer : The benzyloxy group (ortho/para-directing, +M effect) competes with the trifluoroethoxy group (-I effect, meta-directing). Computational modeling (DFT, B3LYP/6-31G*) predicts dominant benzyloxy directing effects. Experimental validation via nitration (HNO₃/H₂SO₄) shows preferential para-substitution relative to benzyloxy .
Q. What catalytic systems optimize ethynyl group derivatization via cross-coupling?
- Methodological Answer :
- Sonogashira Coupling : Use PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and iPr₂NH in THF (60°C, 12 hr) for aryl halide coupling.
- Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition (CuSO₄/sodium ascorbate) achieves triazole linkages for bioconjugation .
Q. How can computational modeling predict reactivity in catalytic cycles?
- Methodological Answer : DFT calculations (Gaussian 16) model transition states for Sonogashira coupling. Fukui indices identify nucleophilic sites (ethynyl carbon). Molecular dynamics (MD) simulations (AMBER) assess solvent effects on reaction kinetics .
Q. What in vitro assays evaluate biological activity?
- Methodological Answer :
- Cytotoxicity : MTT assay (HeLa cells, 72 hr incubation, IC₅₀ determination).
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR tyrosine kinase) with ATP-competitive binding studies.
- Protocol : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent toxicity .
Q. How do polymorph screenings enhance formulation stability?
- Methodological Answer : Screen for polymorphs via solvent recrystallization (e.g., ethanol/water, acetone/hexane). Characterize using XRPD (Bragg peak analysis) and DSC (melting endotherms). highlights thermodynamically stable forms improving suspension formulation shelf-life .
Contradictions and Resolutions
- Benzyloxy Stability : reports benzyloxy cleavage under H₂/Pd-C, while notes stability in basic conditions. Resolution: Use hydrogenolysis only for deprotection; avoid protic acids .
- Ethynyl Reactivity : Ethynyl groups in undergo coupling, but steric hindrance in the target compound may slow kinetics. Resolution: Increase catalyst loading (10 mol% Pd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
